4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an azidoethyl sulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Introduction of the Azidoethyl Sulfanyl Group: The azidoethyl sulfanyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: PPh₃
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Iminophosphorane intermediate
Scientific Research Applications
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole depends on its specific application:
Bioorthogonal Chemistry: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.
Drug Discovery: The imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Azidoethyl)sulfanyl]methyl}-1H-imidazole: Similar structure but lacks the methyl group at the 5-position.
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-ethyl-1H-imidazole: Similar structure but has an ethyl group instead of a methyl group at the 5-position.
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-phenyl-1H-imidazole: Similar structure but has a phenyl group at the 5-position.
Uniqueness
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole is unique due to the presence of both the azidoethyl sulfanyl group and the methyl group on the imidazole ring.
Properties
CAS No. |
111989-51-6 |
---|---|
Molecular Formula |
C7H11N5S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-(2-azidoethylsulfanylmethyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C7H11N5S/c1-6-7(10-5-9-6)4-13-3-2-11-12-8/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
CUCPMOOGBNZWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.